2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide
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Overview
Description
2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide is a complex organic compound that belongs to the class of quinolines. It is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridazinyl group: This step involves the reaction of the quinoline derivative with a pyridazine derivative under basic conditions.
Formation of the sulfonamide linkage: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Introduction of the difluoro and methoxy groups: These groups are usually introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide
- 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Uniqueness
What sets 2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide apart from similar compounds is its specific arrangement of functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H17F2N5O3S |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-methoxy-4-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H17F2N5O3S/c1-35-25-24(32-36(33,34)23-5-3-17(26)13-21(23)27)19(8-10-29-25)15-2-4-22-20(12-15)18(7-9-28-22)16-6-11-30-31-14-16/h2-14,32H,1H3 |
InChI Key |
NPPBBAURRJGWEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=CN=C4C=C3)C5=CN=NC=C5 |
Origin of Product |
United States |
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